N'-(3-acetylphenyl)-N-cyclopropyloxamide
Description
N'-(3-Acetylphenyl)-N-cyclopropyloxamide is an oxamide derivative featuring a cyclopropyl group attached to one nitrogen atom and a 3-acetylphenyl substituent on the other. Oxamides are characterized by their -(CO)NH-(CO)NH- backbone, which confers rigidity and hydrogen-bonding capabilities. The cyclopropyl moiety is known to enhance metabolic stability in drug candidates, while the acetyl group on the phenyl ring may influence electronic properties and solubility .
Properties
IUPAC Name |
N'-(3-acetylphenyl)-N-cyclopropyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8(16)9-3-2-4-11(7-9)15-13(18)12(17)14-10-5-6-10/h2-4,7,10H,5-6H2,1H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIFSCMAAXLTGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-N’-cyclopropylethanediamide typically involves the reaction of 3-acetylphenylamine with cyclopropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dimethylformamide (DMF) or acetonitrile to facilitate the reaction. The process involves heating the reaction mixture to a specific temperature, usually around 80-100°C, and maintaining it for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of N-(3-acetylphenyl)-N’-cyclopropylethanediamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for precise control of reaction conditions, ensuring high yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less toxic solvents and energy-efficient processes, is becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-N’-cyclopropylethanediamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethanediamides or cyclopropyl derivatives.
Scientific Research Applications
N-(3-acetylphenyl)-N’-cyclopropylethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-N’-cyclopropylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation .
Comparison with Similar Compounds
N-Cyclopropyl-N'-pyridin-3-ylmethyl-oxalamide
- Structure : C₁₁H₁₃N₃O₂, featuring a pyridinylmethyl group instead of 3-acetylphenyl .
- The acetyl group in N'-(3-acetylphenyl)-N-cyclopropyloxamide may increase electron-withdrawing effects, altering reactivity in nucleophilic substitutions compared to the pyridine analog.
- Applications : Used in medicinal chemistry for its balanced lipophilicity and hydrogen-bonding capacity .
N-(3-Acetylphenyl)acetamide
- Structure: C₁₀H₁₁NO₂, with an acetamide group directly attached to the 3-acetylphenyl ring .
- Key Differences :
- Lacks the oxamide backbone, reducing conformational rigidity.
- Simpler structure may lead to faster metabolic degradation compared to the oxamide derivative.
- Applications: Intermediate in synthesizing zaleplon (a sedative-hypnotic drug), highlighting the pharmacological relevance of the 3-acetylphenyl motif .
3-Chloro-N-phenyl-phthalimide
- Structure: C₁₄H₈ClNO₂, with a phthalimide core and chlorophenyl group .
- Key Differences :
- Phthalimide derivatives are rigid planar structures, whereas oxamides like this compound offer rotational flexibility.
- The chlorine atom in 3-chloro-N-phenyl-phthalimide enhances electrophilicity, whereas the acetyl group in the target compound may moderate reactivity.
3-(3-Chlorophenyl)-N-phenyloxirane-2-carboxamide
- Structure : Epoxide-containing carboxamide with chlorophenyl and phenyl groups .
- Key Differences: The epoxide ring introduces strain and reactivity absent in the target compound. Carboxamide vs.
- Applications : Structural studies suggest utility in crystallography and as a precursor for epoxy resins .
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Electronic Effects : The 3-acetylphenyl group may lower electron density at the amide nitrogen, affecting hydrogen-bonding interactions critical in drug-receptor binding .
- Thermal Stability : Oxamide derivatives generally exhibit higher melting points than carboxamides due to dual hydrogen-bonding networks, as seen in polyimide precursors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
